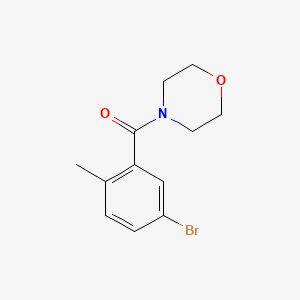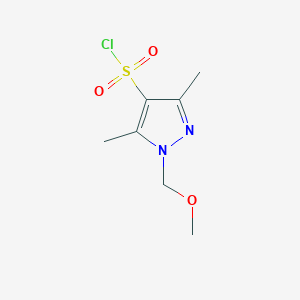
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine
Overview
Description
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine (2-Br-6-DMBP) is a heterocyclic compound that has a wide range of applications in the fields of chemistry and biology. It is a colorless solid with a melting point of 166 °C and a boiling point of 320 °C. 2-Br-6-DMBP has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, it has been found to have potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has been used in a variety of scientific research applications, including organic synthesis, coordination chemistry, medicinal chemistry, and drug discovery. In organic synthesis, it has been used as a reagent in the synthesis of a variety of heterocyclic compounds. In coordination chemistry, it has been used as a ligand to form complexes with transition metals. In medicinal chemistry, it has been used as a starting material in the synthesis of a variety of drug candidates. Finally, in drug discovery, it has been used to identify new drug targets and to develop new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine is not fully understood. However, it is believed to interact with a variety of biological targets, including proteins, enzymes, and receptors. It is thought to interact with these targets by forming covalent bonds or by forming hydrogen bonds. Additionally, it is believed to interact with metal ions, such as zinc, iron, and copper, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins. Finally, it has been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine are vast and there are many future directions that could be explored. One potential direction is the development of new drugs based on 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine. Additionally, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new methods for the synthesis of heterocyclic compounds. Furthermore, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new catalysts for organic synthesis. Finally, 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine could be used to develop new methods for the synthesis of metal complexes.
properties
IUPAC Name |
2-bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-17-11-6-10(7-12(8-11)18-2)9-19-14-5-3-4-13(15)16-14/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCNWFTGPTEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=NC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



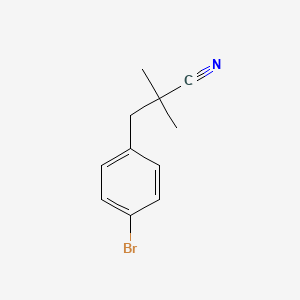


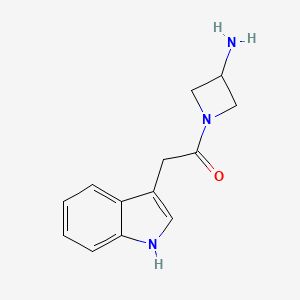
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
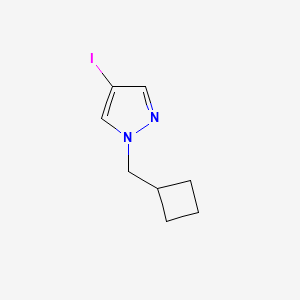
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
